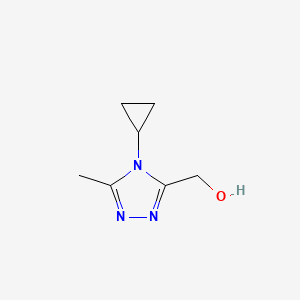
Acide méthanesulfonique ; (3-méthyloxétan-3-yl)méthanol
Vue d'ensemble
Description
“Methanesulfonic acid;(3-methyloxetan-3-yl)methanol” is a chemical compound that has been used in the preparation of star-shaped copolymers consisting of a hyperbranched poly (3-methyl-3-oxetanemethanol) core and polytetrahydrofuran arms . It is also involved in the synthesis of functional poly (ε-caprolactone) containing pendant pyridyl disulphide groups .
Synthesis Analysis
The synthesis of “Methanesulfonic acid;(3-methyloxetan-3-yl)methanol” involves the use of 3-Methyl-3-oxetanemethanol, which is used in the preparation of star-shaped copolymers . The synthesis process also requires a pyridyl disulfide-functionalized cyclic carbonate monomer .Molecular Structure Analysis
The molecular structure of “Methanesulfonic acid;(3-methyloxetan-3-yl)methanol” can be found in various databases such as PubChem . The compound has a molecular formula of C6H14O5S .Applications De Recherche Scientifique
Synthèse industrielle de l'acide méthanesulfonique
Activation du méthane : L'AMS est produit par l'activation du méthane, offrant une voie industrielle sélective. Le procédé implique la fonctionnalisation directe du méthane en AMS en utilisant du méthane et du trioxyde de soufre, atteignant une sélectivité et un rendement supérieurs à 99% . Cette méthode est évolutive et s'intègre bien aux procédés chimiques existants, ce qui en fait une application industrielle précieuse.
Hydrométallurgie
Lixiviation et récupération des métaux : L'AMS est utilisé en hydrométallurgie pour la lixiviation des métaux à partir de minerais et de concentrés. Sa forte nature acide (pKa = -1,9) et la grande solubilité de ses sels en font un excellent choix pour la métallurgie du cuivre, du zinc, du cobalt, du nickel et des terres rares. Il est également utilisé dans le recyclage des métaux à partir de produits en fin de vie .
Électrogagnage et électroaffinage
Extraction des métaux : La nature non oxydante de l'AMS, associée à sa compatibilité avec les procédés d'électrogagnage, le rend approprié pour l'extraction des métaux. La réaction anodique dans les électrolytes à base d'AMS produit du dioxygène gazeux au lieu du chlore, ce qui est bénéfique pour l'environnement .
Synthèse organique
Applications en catalyse et en solvant : L'AMS agit comme catalyseur en synthèse organique et sert de solvant pour les polymères de haut poids moléculaire. Sa stabilité et ses propriétés non oxydantes sont avantageuses dans diverses réactions organiques .
Électrodéposition
Composant de l'électrolyte : L'AMS est utilisé en électrodéposition dans la solution d'électrolyte. Ses propriétés améliorent la qualité du placage métallique et sont préférées pour sa biodégradabilité et son impact environnemental moindre .
Stockage d'énergie
Batteries à flux redox : L'AMS trouve des applications dans les batteries à flux redox en raison de sa stabilité chimique et de la grande solubilité de ses sels. Il contribue au développement de systèmes de stockage d'énergie efficaces et durables .
Mécanisme D'action
Methanesulfonic acid acts as an acid catalyst in the synthesis of organic compounds. It is an electrophilic reagent, meaning it is attracted to electron-rich sites on the substrate. It reacts with the substrate to form a covalent bond, which results in the formation of a new product. The acidity of Methanesulfonic acid;(3-methyloxetan-3-yl)methanol is also useful in the hydrolysis of esters, amides, and other organic compounds.
Biochemical and Physiological Effects
Methanesulfonic acid has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the growth of bacteria and fungi. It has also been found to be toxic to some species of fish, including the Japanese rice fish. In addition, Methanesulfonic acid;(3-methyloxetan-3-yl)methanol has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
Methanesulfonic acid has several advantages and limitations for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also a strong acid, which makes it useful for a variety of reactions. However, it is also a strong oxidizing agent, which can cause damage to lab equipment and materials. In addition, it can be corrosive to skin and eyes and should be handled with care.
Orientations Futures
Methanesulfonic acid has a wide range of potential applications in the chemical and pharmaceutical industries. It can be used as a catalyst in organic synthesis, as a reagent in the production of pharmaceuticals, and as a solvent for a variety of reactions. In addition, it can be used in the synthesis of peptides, in the synthesis of polysaccharides, and in the hydrolysis of esters, amides, and other organic compounds. Further research is needed to explore the potential of Methanesulfonic acid;(3-methyloxetan-3-yl)methanol in these and other areas.
Safety and Hazards
“Methanesulfonic acid;(3-methyloxetan-3-yl)methanol” should be handled with care. Methanesulfonic acid, one of its components, is known to be corrosive to metals and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or in contact with skin .
Propriétés
IUPAC Name |
methanesulfonic acid;(3-methyloxetan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.CH4O3S/c1-5(2-6)3-7-4-5;1-5(2,3)4/h6H,2-4H2,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNCZBYKHWQHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CO.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855023 | |
| Record name | Methanesulfonic acid--(3-methyloxetan-3-yl)methanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3864-43-5 | |
| Record name | Methanesulfonic acid--(3-methyloxetan-3-yl)methanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester](/img/structure/B1375886.png)
![Butyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B1375887.png)









![3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine](/img/structure/B1375904.png)

![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B1375909.png)
